molecular formula C9H18N2 B13336172 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 14789-33-4

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B13336172
CAS No.: 14789-33-4
M. Wt: 154.25 g/mol
InChI Key: XVHVEMJNJDESBO-UHFFFAOYSA-N
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Description

3,7-Dimethyl-3,7-diazabicyclo[331]nonane is a bicyclic organic compound with the molecular formula C9H18N2 It is a derivative of diazabicyclo[331]nonane, characterized by the presence of two nitrogen atoms in its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of diamines with suitable carbonyl compounds. For instance, the reaction of 1,5-diaminopentane with acetone under acidic conditions can yield the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways, particularly in the context of neurotransmission.

    Medicine: Explored for its potential therapeutic applications, including as a cognitive enhancer and in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of polymers and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as receptors and enzymes. For example, it has been studied as a positive allosteric modulator of AMPA receptors, which are involved in synaptic transmission and plasticity. The compound binds to specific sites on the receptor, enhancing its activity and thereby influencing cognitive functions and memory .

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide: Similar in structure but contains a sulfur atom.

    9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains oxygen and sulfur atoms in the bicyclic structure.

    9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains oxygen, selenium, and sulfur atoms .

Uniqueness

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is unique due to its specific bicyclic structure with two nitrogen atoms, which imparts distinct chemical reactivity and biological activity. Its ability to act as a ligand and modulate biological pathways sets it apart from other similar compounds .

Biological Activity

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, commonly referred to as bispidine, is a bicyclic compound featuring two nitrogen atoms within its structure. This unique configuration contributes to its diverse biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. The compound has garnered attention for its potential as a modulator of neurotransmission and as a scaffold for drug development.

The molecular structure of this compound allows it to participate in various chemical reactions, including oxidation and substitution, leading to the formation of derivatives with altered biological properties. Its reactivity is influenced by the presence of nitrogen atoms, which can engage in hydrogen bonding and coordination with metal ions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes:

  • Nicotinic Acetylcholine Receptors (nAChRs) : This compound acts as an agonist for nAChRs, particularly the α4β2 subtype, enhancing synaptic transmission and cognitive functions. Studies have shown that modifications to the compound can increase its affinity for these receptors, making it a candidate for cognitive enhancers .
  • AMPA Receptors : It has also been identified as a positive allosteric modulator of AMPA receptors, which are critical for synaptic plasticity and memory formation .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
AgonistNicotinic Acetylcholine Receptors (α4β2)Enhances cognitive function
Positive Allosteric ModulatorAMPA ReceptorsModulates synaptic transmission
Antibacterial ActivityVarious Bacterial StrainsInhibits bacterial growth

Case Studies

  • Neuropharmacological Applications : Research has demonstrated that derivatives of this compound exhibit significant effects on memory enhancement in rodent models. For instance, compounds derived from this scaffold have shown improved performance in working memory tasks compared to controls .
  • Antibacterial Properties : A study explored the synthesis of N-acyl derivatives of 3,7-diazabicyclo[3.3.1]nonane and their antibacterial efficacy against various strains. Results indicated that certain modifications resulted in enhanced antibacterial activity .

Properties

CAS No.

14789-33-4

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C9H18N2/c1-10-4-8-3-9(5-10)7-11(2)6-8/h8-9H,3-7H2,1-2H3

InChI Key

XVHVEMJNJDESBO-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC(C1)CN(C2)C

Origin of Product

United States

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